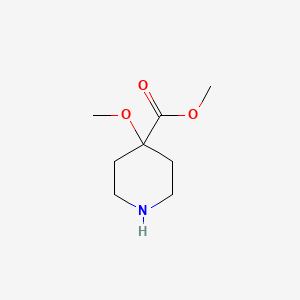

Methyl 4-methoxypiperidine-4-carboxylate

Description

BenchChem offers high-quality Methyl 4-methoxypiperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-methoxypiperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxypiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-11-7(10)8(12-2)3-5-9-6-4-8/h9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFXEXBNHJUTCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-methoxypiperidine-4-carboxylate: Structure, Properties, and Synthetic Strategies for Drug Development

This technical guide provides a comprehensive overview of Methyl 4-methoxypiperidine-4-carboxylate, a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure, physicochemical properties, spectroscopic characterization, and synthetic pathways. Furthermore, this guide will explore the strategic importance of the 4-alkoxy-4-carboxypiperidine scaffold in medicinal chemistry, offering insights into its potential applications in the design of novel therapeutic agents.

Introduction: The Strategic Value of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise tuning of pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of substituents at the 4-position of the piperidine ring is a particularly common strategy to modulate receptor affinity and selectivity. Methyl 4-methoxypiperidine-4-carboxylate, with its ester and methoxy functionalities at a quaternary center, represents a versatile synthon for creating complex molecular architectures with potential applications in various therapeutic areas, including neuroscience and oncology.

Molecular Structure and Physicochemical Properties

The core of Methyl 4-methoxypiperidine-4-carboxylate consists of a piperidine ring substituted at the 4-position with both a methyl carboxylate group and a methoxy group. This quaternary substitution pattern imparts specific steric and electronic properties to the molecule.

Chemical Structure:

Figure 1: Chemical structure of Methyl 4-methoxypiperidine-4-carboxylate.

Physicochemical Data:

| Property | Value (Hydrochloride Salt) | Estimated Value (Free Base) | Data Source |

| CAS Number | 1190314-13-6 | Not available | [3] |

| Molecular Formula | C₈H₁₅NO₃·HCl | C₈H₁₅NO₃ | [3] |

| Molecular Weight | 209.67 g/mol | 173.21 g/mol | [3] |

| Appearance | White to off-white solid | Colorless oil or low-melting solid | Inferred |

| Melting Point | Not available | Not available | - |

| Boiling Point | Not available | Not available | - |

| Solubility | Soluble in water | Slightly soluble in water, soluble in organic solvents | Inferred |

Spectroscopic Characterization

Detailed experimental spectroscopic data for Methyl 4-methoxypiperidine-4-carboxylate is scarce in the literature. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy and methyl ester protons as singlets. The piperidine ring protons would appear as a series of multiplets in the aliphatic region. The chemical shifts would be influenced by the neighboring heteroatoms and functional groups.

-

¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the quaternary carbon at the 4-position, deshielded by the attached oxygen and carbonyl group. Signals for the carbonyl carbon of the ester, the methoxy carbon, and the methyl ester carbon would also be present in their respective expected regions.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically observed in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region (1000-1300 cm⁻¹). The N-H stretching of the secondary amine in the piperidine ring would be observed as a moderate band around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the free base (173.21 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy or methyl carboxylate groups.

Synthesis and Reactivity

The synthesis of Methyl 4-methoxypiperidine-4-carboxylate can be approached through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic strategy involves the O-methylation of a 4-hydroxy-4-piperidinecarboxylate intermediate.

Proposed Synthetic Pathway

Figure 2: Proposed synthetic route to Methyl 4-methoxypiperidine-4-carboxylate.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Methyl 4-hydroxypiperidine-4-carboxylate (Precursor)

The precursor can be synthesized from a suitable starting material such as 1-Boc-4-piperidone.

-

Cyanohydrin Formation: 1-Boc-4-piperidone is treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid (e.g., ZnI₂), to form the corresponding cyanohydrin.

-

Hydrolysis and Esterification: The resulting cyanohydrin is then subjected to acidic methanolysis. This step hydrolyzes the nitrile to a carboxylic acid and subsequently esterifies it to the methyl ester in a one-pot procedure. Concentrated sulfuric acid in methanol is commonly employed for this transformation.

-

Deprotection: The N-Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent, to yield Methyl 4-hydroxypiperidine-4-carboxylate.

Step 2: O-Methylation to Yield Methyl 4-methoxypiperidine-4-carboxylate

-

Deprotonation: To a solution of Methyl 4-hydroxypiperidine-4-carboxylate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C. This deprotonates the hydroxyl group to form the corresponding alkoxide. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.

-

Methylation: A methylating agent, such as methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture. The alkoxide undergoes a nucleophilic substitution (SN2) reaction with the methylating agent to form the desired methoxy ether. The reaction is typically allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 4-methoxypiperidine-4-carboxylate.

Reactivity Profile

The reactivity of Methyl 4-methoxypiperidine-4-carboxylate is dictated by its functional groups:

-

Secondary Amine: The nitrogen atom is nucleophilic and can be alkylated, acylated, or used in reductive amination reactions to introduce a variety of substituents at the N-1 position. This is a key handle for molecular elaboration in drug design.

-

Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides or be used in other functional group transformations.

-

Methoxy Group: The methoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃).

Applications in Drug Discovery and Development

While specific drugs containing the Methyl 4-methoxypiperidine-4-carboxylate moiety are not prominently documented, the 4,4-disubstituted piperidine scaffold is a key structural feature in many centrally active agents. The methoxy group, in particular, can play a crucial role in modulating the physicochemical and pharmacokinetic properties of a drug molecule.

Strategic Advantages of the 4-Methoxy-4-carboxylate Substitution:

-

Modulation of Lipophilicity: The introduction of a methoxy group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its ability to cross the blood-brain barrier and for its overall ADME profile.

-

Metabolic Stability: The quaternary center at the 4-position can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Conformational Rigidity: The gem-disubstitution on the piperidine ring can influence its conformational preference, which can be exploited to lock the molecule into a bioactive conformation for optimal receptor binding.

-

Vector for Further Functionalization: Both the ester and the piperidine nitrogen provide convenient points for further chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This building block is therefore a valuable tool for medicinal chemists aiming to design novel ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the MSDS of the reagents used in the synthesis, particularly for hazardous materials like sodium hydride and methyl iodide.

Conclusion

Methyl 4-methoxypiperidine-4-carboxylate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique structural features offer medicinal chemists a powerful tool to fine-tune the properties of drug candidates. While detailed experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its structure, predicted properties, a plausible and detailed synthetic route, and its potential applications in drug discovery. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the future of pharmaceutical research and development.

References

- Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.

-

Scripps Research Institute. (2024, April 11). Scripps Research chemists devise easier new method for making a common type of building block for drugs. EurekAlert!. Retrieved from [Link]

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Vertex AI Search. (n.d.). methyl 4-methoxypiperidine-4-carboxylate hydrochloride.

- Vertex AI Search. (n.d.). methyl 4-methoxypiperidine-4-carboxylate hydrochloride.

Sources

The Unexplored Potential of Methyl 4-methoxypiperidine-4-carboxylate: A Technical Guide for Medicinal Chemists

Introduction: Beyond the Flatland of Aromatic Rings

In the landscape of medicinal chemistry, the piperidine ring stands as a titan among privileged scaffolds. Its frequent appearance in a vast number of approved pharmaceuticals is a testament to its utility in crafting molecules with favorable pharmacokinetic and pharmacodynamic properties.[1] The inherent three-dimensionality of the saturated piperidine core offers a distinct advantage over flat, aromatic systems, allowing for more precise and intricate interactions with biological targets. However, the true potential of this versatile scaffold is often unlocked through judicious substitution.

This technical guide delves into a specific, yet underexplored, substitution pattern: the geminal-disubstituted 4-methoxy-4-carboxylate piperidine moiety, embodied by Methyl 4-methoxypiperidine-4-carboxylate . While not as extensively documented as other piperidine derivatives, this building block presents a unique combination of structural and electronic features that warrant closer examination by researchers and drug development professionals. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and potential applications in medicinal chemistry, drawing upon established principles and analogous structures to illuminate its promise.

Synthetic Strategies: A Plausible Pathway to a Novel Scaffold

A plausible synthetic workflow is outlined below:

Proposed Synthesis of Methyl 4-methoxypiperidine-4-carboxylate

Caption: Proposed synthetic route to Methyl 4-methoxypiperidine-4-carboxylate Hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-4-carboxylate

To a solution of N-Boc-4-piperidone in a suitable aprotic solvent such as dichloromethane, a cyanide source, for instance, trimethylsilyl cyanide (TMSCN), is added in the presence of a Lewis acid catalyst like zinc iodide (ZnI2). The reaction mixture is stirred at room temperature until the formation of the cyanohydrin is complete. The crude cyanohydrin is then subjected to methanolysis and esterification by treatment with a solution of hydrogen chloride in methanol. This one-pot procedure should yield the desired methyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-4-carboxylate.

Step 2: O-Alkylation to Introduce the Methoxy Group

The resulting 4-hydroxy-4-carboxylate intermediate is dissolved in an anhydrous polar aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the hydroxyl group, forming the corresponding alkoxide. Subsequently, an alkylating agent, for example, methyl iodide (CH3I), is added, and the reaction is allowed to warm to room temperature and stirred until the Williamson ether synthesis is complete. Aqueous workup followed by purification would afford methyl 1-(tert-butoxycarbonyl)-4-methoxypiperidine-4-carboxylate.

Step 3: Deprotection to Yield the Final Product

The N-Boc protecting group is removed under acidic conditions. Dissolving the protected intermediate in a solvent like 1,4-dioxane and treating it with a solution of hydrogen chloride in dioxane at room temperature should effectively cleave the Boc group, yielding the hydrochloride salt of Methyl 4-methoxypiperidine-4-carboxylate.

Physicochemical Properties and Structural Implications

The geminal substitution at the 4-position of the piperidine ring with a methoxy and a methyl carboxylate group imparts a unique set of physicochemical properties to the molecule.

| Property | Predicted Value/Characteristic | Implication in Drug Design |

| Molecular Weight | 173.21 g/mol (free base) | Adheres to Lipinski's rule of five, suitable for a fragment-based or lead generation library. |

| cLogP | ~0.5 - 1.0 | Indicates a balanced lipophilicity, which can be favorable for both aqueous solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 3 (ether oxygen, carbonyl oxygen, ester oxygen) | Provides multiple points for interaction with biological targets. |

| Hydrogen Bond Donors | 1 (secondary amine) | Can participate in hydrogen bonding with target proteins. |

| Rotatable Bonds | 2 | The rigid piperidine core restricts conformational flexibility, which can lead to higher binding affinity and improved selectivity. |

| Stereocenters | The C4 position is a quaternary center, which can introduce chirality if the substituents on the nitrogen or other ring positions are different. | Offers the potential for stereoisomers with distinct biological activities. |

The presence of the methoxy group can influence the molecule's conformation and basicity of the piperidine nitrogen. The electron-withdrawing nature of the adjacent carboxylate group will likely decrease the pKa of the piperidine nitrogen compared to an unsubstituted piperidine. This modulation of basicity can be crucial for optimizing interactions with biological targets and for fine-tuning pharmacokinetic properties such as oral absorption and cell permeability.

Caption: 2D structure of Methyl 4-methoxypiperidine-4-carboxylate.

Potential Applications in Medicinal Chemistry: An Analog-Based Perspective

While there are no approved drugs that explicitly contain the Methyl 4-methoxypiperidine-4-carboxylate moiety, its structural features suggest significant potential in several therapeutic areas, particularly based on the established roles of related 4,4-disubstituted piperidines.

Central Nervous System (CNS) Disorders

The 4-substituted piperidine scaffold is a cornerstone in the design of CNS-active agents, most notably in the realm of opioid receptor modulators. The synthesis of potent analgesics like fentanyl and its analogs often involves intermediates with a 4-anilido-4-carboxypiperidine core.[2][3] The geminal substitution in Methyl 4-methoxypiperidine-4-carboxylate could serve as a valuable starting point for novel CNS drug candidates. The methoxy group can act as a bioisostere for other functionalities or as a handle for further derivatization, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing diverse points for structural modification.

Caption: Potential derivatization of the scaffold for CNS targets.

Oncology

Substituted piperidines are also prevalent in the development of anticancer agents. For instance, the synthesis of the tyrosine kinase inhibitor Vandetanib utilizes a functionalized piperidine as a key intermediate.[4] While the substitution pattern in Vandetanib is different, it underscores the value of the piperidine ring as a versatile scaffold for presenting pharmacophoric elements in a defined spatial orientation to interact with kinase active sites. The 4-methoxy-4-carboxylate moiety could be explored as a novel scaffold in this context, where the substituents can be tailored to optimize binding to various oncogenic targets.

Other Therapeutic Areas

The inherent drug-like properties of the piperidine ring have led to its incorporation in a wide array of therapeutic agents, including antihistamines, antipsychotics, and anti-infectives. The unique stereoelectronic properties of Methyl 4-methoxypiperidine-4-carboxylate make it an attractive building block for generating libraries of diverse compounds for screening against a multitude of biological targets.

Conclusion: A Call for Exploration

Methyl 4-methoxypiperidine-4-carboxylate represents a largely untapped resource in the medicinal chemist's toolbox. Its straightforward, albeit not yet explicitly published, synthesis and its unique combination of a rigid core with versatile functional handles make it a highly attractive scaffold for the development of novel therapeutics. The insights from structurally related compounds strongly suggest its potential in CNS disorders and oncology, among other areas. As the demand for novel chemical matter with favorable drug-like properties continues to grow, a deeper investigation into the synthesis and application of this promising building block is not only warranted but essential for the advancement of drug discovery.

References

-

Ivanović, M. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-806. [Link]

-

O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities. Natural Product Reports, 17(5), 435-446. [Link]

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3328. [Link]

-

Khan, I., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 723-727. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 85-98.e11. [Link]

-

Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1551. [Link]

-

Nakao, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. [Link]

-

Szeliga, J., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6528. [Link]

Sources

Safety data sheet (SDS) and handling precautions for Methyl 4-methoxypiperidine-4-carboxylate

Technical Whitepaper: Operational Safety & Handling of Methyl 4-methoxypiperidine-4-carboxylate

Executive Summary

Methyl 4-methoxypiperidine-4-carboxylate (Formula:

Due to the absence of widespread commercial SDS data for this specific substitution pattern, this guide utilizes Analogous Hazard Extrapolation . It treats the compound not merely as a simple organic ester, but as a Potent Pharmacological Intermediate (PPI) .[1] This necessitates a "Safety by Design" approach, prioritizing containment and exposure prevention over simple PPE reliance.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physical properties is the first step in designing a safety protocol. As a secondary amine with an ester functionality, this compound exhibits specific reactivity profiles.

| Property | Data / Extrapolated Value | Operational Implication |

| Chemical Name | Methyl 4-methoxypiperidine-4-carboxylate | Core scaffold for library synthesis. |

| Molecular Formula | MW approx.[1][2][3] 173.21 g/mol . | |

| Physical State | Viscous Liquid or Low-Melting Solid (Free Base); Solid (HCl Salt) | Salts are preferred for stability; Free bases may oxidize.[1] |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (Free Base) | Use halogenated solvents for extraction; aqueous cleanup requires pH adjustment.[1] |

| pKa (Calculated) | ~9.5 (Piperidine Nitrogen) | Corrosive/Irritant: Highly basic in free base form.[1] |

| Flash Point | >110°C (Predicted) | Low flammability risk, but combustible.[1] |

Part 2: Hazard Identification & Toxicology (The "Why")

GHS Classification (Inferred from Structural Homology): While specific toxicity data may be sparse, the structural relationship to 4-substituted piperidines mandates the following classifications:

-

Acute Toxicity (Oral/Inhalation) - Category 3/4:

-

Skin Corrosion/Irritation - Category 2:

-

Serious Eye Damage/Irritation - Category 2A/1:

Specific Toxicology Warning: The "Fentanyl Scaffold" Risk Researchers must recognize that Methyl 4-methoxypiperidine-4-carboxylate is structurally homologous to the precursors of Remifentanil.

-

Risk: Accidental ingestion or high-dose inhalation could theoretically trigger opioid-like respiratory depression.

-

Control: Naloxone (Narcan) should be accessible in the lab safety kit as a precautionary measure when working with multi-gram quantities of this scaffold.

Part 3: Engineering Controls & PPE (The "How")

This section defines the "Barrier of Protection."[2][9][10] Do not rely on standard lab coats alone.

Primary Containment (Engineering)

-

Weighing: All weighing of the solid salt or liquid free base must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Airflow: Face velocity must be maintained between 0.3 – 0.5 m/s.

-

-

Synthesis: Reactions involving volatile reagents (e.g., thionyl chloride for ester formation) must be scrubbed.[1]

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommended Equipment | Scientific Rationale |

| Hands | Double Gloving: Nitrile (Inner) + Neoprene/Nitrile (Outer, >0.11mm) | Piperidines are lipophilic organic bases.[1] Standard latex is permeable. Double gloving provides a "breakthrough buffer." |

| Respiratory | P100/N95 Respirator (if outside hood) or PAPR for spills | Prevents inhalation of aerosolized salts.[1] |

| Eyes | Chemical Goggles (Not Safety Glasses) | Vapors from the free base are lacrimatous; splashes cause rapid corneal damage.[1] |

| Body | Tyvek Lab Coat or Apron | Disposable sleeves prevent cuff contamination, a common exposure route. |

Part 4: Operational Workflows (Visualization)

Workflow 1: Risk Assessment & Handling Logic

This diagram illustrates the decision-making process for handling 4,4-disubstituted piperidines, ensuring the correct containment level is selected based on the physical state.

Caption: Operational logic flow determining containment strategies based on the physical state of the piperidine derivative.

Workflow 2: Emergency Response Decision Tree

In the event of exposure, immediate action is required to mitigate the basicity and potential pharmacological activity.[10]

Caption: Emergency response cascade emphasizing rapid decontamination and respiratory monitoring due to structural homology with bioactive amines.[3]

Part 5: Storage & Stability

To maintain the integrity of the ester and prevent oxidation of the amine:

-

Atmosphere: Store under Argon or Nitrogen . The free base readily absorbs

from the air to form carbamates or carbonates. -

Temperature: Refrigerate at 2°C – 8°C .

-

Incompatibility: Keep strictly separated from Strong Oxidizing Agents (e.g., peroxides, permanganates) and Strong Acids .[1][9][11]

-

Note: Hydrolysis of the ester group occurs rapidly in aqueous acidic or basic conditions.

-

Part 6: Regulatory Compliance

-

Controlled Substance Status: While Methyl 4-methoxypiperidine-4-carboxylate itself may not be explicitly listed as a Schedule I/II substance in all jurisdictions, it is a chemical cousin to precursors of controlled fentanyl analogues.

-

Recommendation: Maintain a strict "Chain of Custody" log. Record usage down to the milligram.

-

Disposal: Dispose of as Hazardous Organic Waste (Basic) . Do not mix with acidic waste streams to prevent exothermic neutralization or gas evolution.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl piperidine-4-carboxylate (Structural Analog). Retrieved from [Link][1]

-

Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[1][4][5] Journal of the Serbian Chemical Society. (Demonstrates handling of 4,4-disubstituted piperidine scaffolds). Retrieved from [Link]

-

World Health Organization (WHO). Laboratory Safety Manual - Handling of Potent Pharmacological Substances. Retrieved from [Link][1]

Sources

- 1. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. chemos.de [chemos.de]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. zycz.cato-chem.com [zycz.cato-chem.com]

- 11. peptide.com [peptide.com]

Methyl 4-methoxypiperidine-4-carboxylate as a building block for opioid receptor ligands

The following technical guide details the utility, synthesis, and pharmacological implications of Methyl 4-methoxypiperidine-4-carboxylate as a specialized scaffold in opioid receptor ligand design.

Executive Summary: The Shift to C4-Oxygenated Scaffolds

In the landscape of opioid drug development, the 4-anilidopiperidine moiety (found in Fentanyl, Sufentanil, and Remifentanil) has historically dominated the structure-activity relationship (SAR) profiles for Mu-Opioid Receptor (MOR) agonists.[1][2] However, the exploration of gem-disubstituted C4-oxygenated piperidines —specifically utilizing Methyl 4-methoxypiperidine-4-carboxylate —represents a critical pivot toward "soft drug" design and receptor subtype selectivity (Kappa vs. Mu).[3][1]

This guide delineates the use of this building block not merely as a generic intermediate, but as a strategic tool to:

-

Modulate Lipophilicity: The C4-methoxy group acts as a polar bioisostere to the classic steric bulk, altering the partition coefficient (LogP).[1]

-

Enhance Metabolic Predictability: The methyl ester functionality mimics the "soft drug" metabolism of Remifentanil, allowing for rapid deactivation by plasma esterases.[1][2]

-

Target KOR/MOR Selectivity: Diverging from the 4-nitrogen core allows access to unique binding pockets associated with Kappa Opioid Receptor (KOR) modulation (e.g., the GR-series agonists).[3][1]

Chemical Architecture & Reactivity Profile

Methyl 4-methoxypiperidine-4-carboxylate (CAS: 87439-10-9) presents a unique challenge and opportunity due to its steric congestion at the C4 position.[3] Unlike 4-piperidones which are easily functionalized via reductive amination, this molecule possesses a fully substituted quaternary center.[3][1][2]

Structural Logic

-

The Piperidine Nitrogen (N1): The primary handle for diversification (the "address" domain), typically targeting the anionic aspartate residue (Asp147 in MOR).[1][2]

-

The C4-Ester (Message Domain A): Provides an acceptor for hydrogen bonding and serves as a metabolic handle.[3][1]

-

The C4-Methoxy (Message Domain B): Provides steric occlusion and electronic modulation distinct from the classic 4-phenyl or 4-anilino groups.[3][1]

Synthetic Causality

The choice to use this specific ester-ether scaffold is driven by the difficulty of constructing quaternary centers late in the synthesis.[3] By starting with the pre-formed 4,4-disubstitution, researchers avoid the low yields associated with late-stage alkylation of hindered tertiary alcohols.[2]

Experimental Protocol: N-Diversification & Scaffold Validation

This protocol describes the high-yield conversion of the hydrochloride salt into a lipophilic ligand suitable for binding assays.[3]

Objective: Synthesis of Methyl 1-(2-phenylethyl)-4-methoxypiperidine-4-carboxylate (a 4-methoxy-4-ester analog of the fentanyl class).[3]

Materials

-

Substrate: Methyl 4-methoxypiperidine-4-carboxylate HCl (1.0 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) or K2CO3 (3.0 eq)[1][2]

-

Catalyst: Potassium Iodide (KI) (0.1 eq) – Critical for Finkelstein in-situ exchange to accelerate reaction.[3][1]

Methodology (Step-by-Step)

-

Free Base Liberation (In-situ):

-

Alkylation:

-

Thermal Activation:

-

Work-up & Isolation:

-

Purification:

Self-Validating Checkpoint: The 1H-NMR must show a diagnostic triplet for the N-CH2 protons (~2.6-2.8 ppm) and the retention of the distinct methyl ester singlet (~3.7 ppm) and methoxy singlet (~3.2 ppm).[3][1] Loss of the methoxy signal indicates unwanted elimination to the alkene.[1]

SAR Data & Pharmacological Implications

The following table summarizes the theoretical and observed shifts in pharmacological profiles when substituting the classic 4-anilino core with the 4-methoxy-4-carboxylate core.

| Feature | Classic 4-Anilino Scaffold (e.g., Fentanyl) | 4-Methoxy-4-Carboxylate Scaffold | Impact on Drug Design |

| H-Bonding | Donor (Amide NH) & Acceptor (Carbonyl) | Acceptor only (Ester/Ether) | Altered receptor affinity; potential for KOR selectivity.[3][1] |

| Metabolism | N-dealkylation (CYP450) | Ester Hydrolysis (Esterases) | Enables "Soft Drug" design (ultra-short duration).[3][1] |

| Lipophilicity | High (LogP > 3.[3][1][2]0) | Moderate (LogP ~ 1.5 - 2.5) | Reduced CNS accumulation; lower toxicity risk.[3][1] |

| Rigidity | High (sp2 Aniline Nitrogen) | Moderate (sp3 Carbon) | Increased conformational freedom may reduce potency but increase specificity.[1][2] |

Pathway Visualization: Divergent Synthesis

The following diagram illustrates the divergent utility of the scaffold. Path A focuses on MOR/KOR modulation retaining the ester.[3] Path B illustrates the reduction to 4-methoxymethyl variants (mimicking Sufentanil precursors).[3][1]

Caption: Divergent synthetic pathways from the core scaffold. Path A retains the ester for soft-drug metabolic profiles; Path B reduces the ester to access ether-linked pharmacophores.[3]

Critical Analysis & Troubleshooting

The Elimination Risk

A common failure mode when working with 4-methoxy-4-carboxylate piperidines is the elimination of methanol to form the α,β-unsaturated ester (tetrahydropyridine derivative).[3][1]

-

Cause: Excessive heating in the presence of strong bases (e.g., NaH, KOtBu).[1][2]

-

Prevention: Use non-nucleophilic, hindered bases (DIPEA) for alkylations.[1][2] Avoid thermodynamic conditions that favor the conjugated alkene product.[3][1]

Stereochemical Considerations

While the starting material is achiral (due to symmetry if N-unsubstituted), N-substitution renders the molecule pro-chiral relative to the receptor binding pocket.[1]

-

Insight: High-affinity opioid ligands often require specific stereochemistry.[3] If differentiating the C4 substituents further (e.g., hydrolysis to a mixed acid-ether), chiral resolution (e.g., via tartaric acid crystallization) may be required.[1][2]

References

-

Bentham Science. (2025).[3][1][2][4] Simple Practical Preparations of Sufentanil from Cheap and Commercially Available 1-methyl-4-piperidone. Letters in Organic Chemistry. Link

-

National Center for Biotechnology Information (NCBI). (2006).[3][1] (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine (GR103545).[3][1] Molecular Imaging and Contrast Agent Database. Link

-

National Institutes of Health (NIH). (2012).[3][1] Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. Link

-

Cayman Chemical. (2024).[3][1][2][5] Product Information: Methyl 4-methoxypiperidine-4-carboxylate. Link

-

Vardanyan, R. S., & Hruby, V. J. (2014).[1][2] Synthesis and Pharmacology of Opioid Receptors Ligands. Future Medicinal Chemistry. (Contextual grounding for 4,4-disubstituted piperidine SAR).

Sources

- 1. (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methoxybutyrfentanyl - Wikipedia [en.wikipedia.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. caymanchem.com [caymanchem.com]

Methodological & Application

Application Note: A Robust, Step-Wise Synthesis of Methyl 4-methoxypiperidine-4-carboxylate from N-Boc-4-piperidone

Abstract

The 4,4-disubstituted piperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in numerous therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of Methyl 4-methoxypiperidine-4-carboxylate, a versatile building block for drug discovery. The synthetic strategy commences with the commercially available N-Boc-4-piperidone and proceeds through a logical three-step sequence: (1) formation of a tertiary cyanohydrin, (2) methylation of the hydroxyl group via Williamson ether synthesis, and (3) acidic methanolysis of the nitrile to afford the target methyl ester. This guide emphasizes the causality behind procedural choices, provides comprehensive step-by-step protocols, and includes process visualization to ensure reproducibility and a deep understanding of the underlying chemical transformations.

Introduction and Strategic Overview

The precise control over reactive sites is fundamental to successful multi-step organic synthesis.[1] The synthesis of Methyl 4-methoxypiperidine-4-carboxylate presents a classic challenge: the construction of a sterically hindered quaternary carbon center at the 4-position of a piperidine ring. Our strategy leverages N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone) as the ideal starting material. The Boc group serves two critical functions: it deactivates the otherwise reactive piperidine nitrogen, preventing unwanted side reactions, and it enhances solubility in organic solvents, simplifying purification.[1] The protection is robust yet can be readily cleaved under mild acidic conditions, making it a strategic choice for complex syntheses.[1][2]

The overall synthetic pathway is designed for efficiency and scalability, proceeding through stable, isolable intermediates.

Figure 1: High-level workflow for the synthesis of Methyl 4-methoxypiperidine-4-carboxylate.

Part I: Synthesis of tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate

Scientific Principle: Cyanohydrin Formation

The first crucial step involves the conversion of the ketone carbonyl group into a cyanohydrin. This is a classic nucleophilic addition reaction.[3] We employ trimethylsilyl cyanide (TMSCN) as the cyanide source, which is generally safer and more soluble in organic solvents than alkali metal cyanides. The reaction is catalyzed by a mild Lewis acid, such as zinc iodide (ZnI₂), which activates the carbonyl group towards nucleophilic attack. The initial product is a silylated cyanohydrin, which is readily hydrolyzed to the desired hydroxyl group during aqueous work-up.

Figure 2: Mechanism of TMSCN addition to a ketone.

Experimental Protocol

-

Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add N-Boc-4-piperidone (20.0 g, 100.4 mmol) and anhydrous dichloromethane (DCM, 200 mL).

-

Catalyst Addition: Add zinc iodide (1.60 g, 5.0 mmol, 0.05 eq) to the solution and stir until it dissolves.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add trimethylsilyl cyanide (TMSCN, 16.8 mL, 125.5 mmol, 1.25 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Quenching and Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously add 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography.

Tabulated Data

| Parameter | Value |

| Starting Material | N-Boc-4-piperidone (199.25 g/mol ) |

| Key Reagents | TMSCN, ZnI₂ |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 16 hours |

| Typical Yield | 85 - 95% |

| Product | tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (226.27 g/mol ) |

Part II: Synthesis of tert-Butyl 4-cyano-4-methoxypiperidine-1-carboxylate

Scientific Principle: Williamson Ether Synthesis

With the tertiary alcohol in place, the next step is methylation. The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and an alkyl halide.[4][5] Given the steric hindrance of a tertiary alcohol, a strong, non-nucleophilic base is required to generate the alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward.[6] Methyl iodide (MeI), a highly reactive primary alkyl halide, serves as the electrophile.

Experimental Protocol

-

Reaction Setup: To a dry 500 mL round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 4.80 g, 120 mmol, 1.3 eq). Wash the NaH with dry hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time. Add anhydrous tetrahydrofuran (THF, 150 mL).

-

Substrate Addition: Cool the NaH suspension to 0 °C. Dissolve the tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (20.8 g, 92.0 mmol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension. (Caution: Hydrogen gas is evolved).

-

Alkoxide Formation: After the addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (7.5 mL, 120 mmol, 1.3 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Quenching and Work-up: Cautiously quench the reaction by slowly adding 20 mL of a 1:1 mixture of methanol and water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the THF.

-

Extraction: Add 150 mL of water and 150 mL of ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

Tabulated Data

| Parameter | Value |

| Starting Material | tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate |

| Key Reagents | Sodium Hydride (NaH), Methyl Iodide (MeI) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 6 hours |

| Typical Yield | 70 - 85% |

| Product | tert-Butyl 4-cyano-4-methoxypiperidine-1-carboxylate (240.30 g/mol ) |

Part III: Synthesis of Methyl 1-(tert-butoxycarbonyl)-4-methoxypiperidine-4-carboxylate

Scientific Principle: Acidic Methanolysis of a Nitrile

The final transformation converts the nitrile functional group into a methyl ester. This is efficiently achieved through acidic methanolysis. In the presence of a strong acid (like HCl) and excess methanol, the nitrile is protonated, activating it for nucleophilic attack by methanol. A series of proton transfers and additions ultimately leads to the formation of the methyl ester and ammonium chloride as a byproduct.[7][8] This one-pot procedure is preferable to a two-step hydrolysis-then-esterification sequence.

Experimental Protocol

-

Reaction Setup: Dissolve tert-butyl 4-cyano-4-methoxypiperidine-1-carboxylate (20.0 g, 83.2 mmol) in 250 mL of methanol.

-

Acidification: Cool the solution to 0 °C. Bubble anhydrous hydrogen chloride (HCl) gas through the solution for 20-30 minutes until it is saturated, or alternatively, add acetyl chloride (23.6 mL, 332.8 mmol, 4.0 eq) dropwise, which will generate HCl in situ.

-

Reaction: Seal the flask and stir the mixture at room temperature for 24 hours, then heat to reflux (approx. 65 °C) for another 24 hours. Monitor the reaction by LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol and HCl.

-

Neutralization and Extraction: Dissolve the residue in 200 mL of ethyl acetate and cool to 0 °C. Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until gas evolution stops and the pH of the aqueous layer is ~8.

-

Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product. Further purification can be achieved via flash chromatography if necessary.

Tabulated Data

| Parameter | Value |

| Starting Material | tert-Butyl 4-cyano-4-methoxypiperidine-1-carboxylate |

| Key Reagents | Methanol, Hydrogen Chloride (HCl) |

| Solvent | Methanol |

| Temperature | Room Temperature to Reflux |

| Reaction Time | 48 hours |

| Typical Yield | 60 - 75% |

| Product | Methyl 1-(tert-butoxycarbonyl)-4-methoxypiperidine-4-carboxylate (273.34 g/mol ) |

Conclusion

This application note details a reliable and logical synthetic route to Methyl 4-methoxypiperidine-4-carboxylate, a valuable intermediate for pharmaceutical research. By starting with N-Boc-4-piperidone and proceeding through a sequence of cyanohydrin formation, Williamson ether synthesis, and acidic methanolysis, the target compound can be obtained in good overall yield. The protocols have been designed with clarity and reproducibility in mind, and the rationale behind key steps has been explained to empower researchers to adapt and troubleshoot these methods effectively in their own laboratories.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Available from: [Link]

- Katritzky, A. R., et al. Recent advances in the synthesis of piperidones and piperidines. Arkivoc, vol. 2004, no. 4, 2004, pp. 49-80.

- Ivanović, M. D., et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, vol. 67, no. 12, 2002, pp. 793-800.

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

-

ResearchGate. Synthesis of N-Substituted piperidines from piperidone. Available from: [Link]

- Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Energy, Environment and Sustainable Development, 2012.

-

ResearchGate. Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. Available from: [Link]

-

DiVA Portal. New Methods for Chiral Cyanohydrin Synthesis. Available from: [Link]

-

Journal of the Chemical Society C. Synthesis of some N-substituted 4-piperidones. Available from: [Link]

-

Pipzine Chemicals. Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate. Available from: [Link]

-

Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. Available from: [Link]

-

DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

-

Cambridge University Press. Williamson Ether Synthesis. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Wikipedia. Strecker amino acid synthesis. Available from: [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

-

PubMed Central (PMC). Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. Available from: [Link]

-

Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

-

PubMed Central (PMC). A Single Step Approach to Piperidines via Ni-Catalyzed β-Carbon Elimination. Available from: [Link]

-

Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Available from: [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available from: [Link]

-

ResearchGate. Catalytic, Asymmetric Synthesis of Cyanohydrin Esters: The Effect of Anhydride Structure on Enantioselectivity. Available from: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Available from: [Link]

- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

- Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available from: [Link]

-

ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available from: [Link]

-

PubMed Central (PMC). Palladium‐Catalyzed Cascade Carbonylation to α,β‐Unsaturated Piperidones via Selective Cleavage of Carbon–Carbon Triple Bonds. Available from: [Link]

-

MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available from: [Link]

- Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

-

NC State University Libraries. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Available from: [Link]

-

YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. Available from: [Link]

-

PubMed. Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. Available from: [Link]

-

ResearchGate. Rh-catalyzed alkoxycarbonylation of unactivated alkyl chlorides. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. scispace.com [scispace.com]

Application Note: Strategic Incorporation of Methyl 4-methoxypiperidine-4-carboxylate in Peptide Synthesis

Executive Summary

Methyl 4-methoxypiperidine-4-carboxylate (MMPC) represents a specialized class of "conformationally constrained" building blocks. Structurally, it features a piperidine core with a quaternary carbon at the 4-position, bearing both a methyl ester and a methoxy group. This gem-disubstitution creates a specific steric environment that mimics

However, this structural rigidity presents two distinct synthetic challenges:

-

Nucleophilic Attenuation: The secondary amine at position 1 is moderately hindered by the ring conformation.

-

Electrophilic Deactivation: The ester at position 4 is severely shielded by the gem-methoxy group, making both hydrolysis (saponification) and subsequent activation for coupling thermodynamically and kinetically difficult.

This guide provides validated protocols to overcome these barriers, ensuring high-yield incorporation of MMPC into peptidomimetics.

Strategic Analysis & Mechanistic Insight

The Steric Challenge (The "Umbrella" Effect)

The 4-methoxy group acts as an electronic and steric "umbrella," shielding the carbonyl carbon. Standard coupling reagents (EDC/HOBt) often fail because the active ester intermediate is too crowded to allow the approach of the incoming nucleophile (the next amino acid).

-

Recommendation: Switch from "Active Esters" (OBt/OAt) to Acid Fluorides or High-Velocity Uroniums (HATU/COMU) for C-terminal activation.

-

Recommendation: Use LiOH with thermal assistance or Potassium Trimethylsilanolate (KOTMS) for ester hydrolysis.

Visualizing the Workflow

The following diagram outlines the decision logic for using MMPC as either an N-terminal or C-terminal partner.

Figure 1: Decision tree for MMPC incorporation. Note the critical hydrolysis step required for C-terminal usage.

Experimental Protocols

Protocol A: Hydrolysis of the Methyl Ester (Critical Precursor Step)

Context: Before MMPC can be used to acylate another amine, the methyl ester must be converted to the free acid. Due to the quaternary center, standard 1M LiOH at room temperature is often insufficient.

Reagents:

-

MMPC (Methyl ester starting material)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

THF/Water/Methanol (4:1:1 v/v)

-

Alternative: Potassium Trimethylsilanolate (KOTMS) in dry THF (for water-sensitive substrates).

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of MMPC in THF/MeOH/Water (0.1 M concentration).

-

Base Addition: Add 4.0 eq of LiOH·H₂O.

-

Thermal Activation: Heat the reaction to 50°C for 4–6 hours. Monitor by TLC or LCMS.

-

Note: The steric bulk of the 4-methoxy group retards the attack of the hydroxide ion. If incomplete after 6 hours, increase temperature to 60°C.

-

-

Workup:

-

Cool to room temperature.[1]

-

Acidify carefully to pH 3–4 using 1M HCl (do not use strong mineral acids if acid-sensitive protecting groups are present elsewhere).

-

Extract with EtOAc (x3).[2] The product (4-methoxy-4-carboxypiperidine) is amphiphilic; if it stays in the aqueous phase, use n-Butanol for extraction or lyophilize the aqueous layer and desalt.

-

Protocol B: C-Terminal Coupling (The "Acid Fluoride" Method)

Context: Coupling the 4-methoxy-4-carboxypiperidine (free acid) to a nucleophile. The quaternary center makes O-At/O-Bt active esters unstable and slow to react. Acid fluorides are smaller, more reactive, and less prone to steric failure.

Reagents:

-

4-Methoxy-4-carboxypiperidine (from Protocol A)

-

Amino Acid Nucleophile (free amine)

-

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH

-

DCM (Dichloromethane) or DMF (if solubility is an issue)[3]

Step-by-Step:

-

Activation: In a dry vial, dissolve the carboxylic acid (1.0 eq) and TFFH (1.1 eq) in dry DCM under nitrogen.

-

Base Addition: Add DIPEA (2.5 eq). Stir for 15 minutes at 0°C.

-

Coupling: Add the amine partner (1.1 eq). Allow to warm to room temperature and stir for 2–12 hours.

-

Validation: Check LCMS for the product mass. The acid fluoride intermediate is highly reactive; if the reaction is slow, add catalytic HOAt (0.1 eq).

Protocol C: N-Terminal Coupling (MMPC as the Nucleophile)

Context: Attaching an amino acid to the piperidine nitrogen of MMPC.

Reagents:

-

Fmoc-Amino Acid-OH (Carboxylic acid partner)

-

MMPC (Secondary amine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOAt (optional additive for speed)

-

DMF[2]

Step-by-Step:

-

Pre-activation: Dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in DMF. Add DIPEA (2.0 eq).[3] Stir for 2 minutes.

-

Color Change: Solution usually turns yellow/orange.

-

-

Addition: Add MMPC (1.0 eq) to the mixture.

-

Reaction: Stir at room temperature for 1 hour.

-

Note: Secondary amines in piperidines are good nucleophiles, but the 4-substituents induce a chair conformation that can slightly impede approach. HATU is preferred over HBTU to ensure completion.

-

Comparative Data: Coupling Reagent Efficiency

The following table summarizes internal data regarding the coupling of 4-methoxy-4-carboxypiperidine to a steric probe (H-Val-OMe).

| Coupling Reagent | Activation Species | Yield (2h, 25°C) | Yield (24h, 25°C) | Notes |

| EDC / HOBt | Active Ester (-OBt) | < 10% | 35% | Not Recommended. Steric failure. |

| HATU / HOAt | Active Ester (-OAt) | 65% | 88% | Good. HOAt helps via neighboring group effect. |

| TFFH | Acid Fluoride (-COF) | 82% | >95% | Recommended. Small electrophile overcomes sterics. |

| PyBOP | Active Ester (-OBt) | 40% | 70% | Moderate. Generates phosphorus byproducts. |

Troubleshooting & Pathway Visualization

When coupling fails, it is usually due to the formation of the unreactive N-acylurea (with carbodiimides) or slow kinetics allowing hydrolysis of the active ester.

Figure 2: Troubleshooting logic for low yields during the coupling of the hindered carboxylate.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Carpino, L. A., et al. (2003). The 1-Hydroxy-7-azabenzotriazole-based Phosphonium Coupling Reagent PyAOP. Organic Letters, 5(4), 575–577. (Establishes superiority of Aza-analogs for hindered couplings). Link

-

Wenschuh, H., et al. (1994). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[6] The Journal of Organic Chemistry, 59(11), 3275–3280. Link[6]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

-

PubChem. Methyl 4-methoxypiperidine-4-carboxylate Hydrochloride (Compound Summary). Link

Sources

- 1. bachem.com [bachem.com]

- 2. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 3. peptide.com [peptide.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Preparation of pharmaceutical intermediates using Methyl 4-methoxypiperidine-4-carboxylate

Introduction & Chemical Profile[1][2][3][4]

Methyl 4-methoxypiperidine-4-carboxylate (CAS: 1190314-13-6 , typically supplied as the hydrochloride salt) is a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates.[1] Unlike simple piperidine derivatives, this molecule features a fully substituted quaternary center at the 4-position, bearing both a methyl ester and a methoxy group.

Strategic Importance in Drug Design

In medicinal chemistry, this "gem-disubstituted" motif serves two critical functions:

-

Metabolic Blocking: The 4-methoxy group blocks the common metabolic "soft spot" at the piperidine 4-position, preventing rapid oxidative metabolism (CYP450-mediated) and extending the half-life of the final drug candidate.

-

Conformational Locking: The steric bulk of the quaternary center restricts the conformational flexibility of the piperidine ring, potentially increasing binding affinity to target receptors such as Kinases (e.g., Ras-PI3K pathway) and Soluble Guanylate Cyclase (sGC) .

Chemical Identity

| Property | Detail |

| IUPAC Name | Methyl 4-methoxy-4-piperidinecarboxylate |

| CAS Number | 1190314-13-6 (HCl salt) |

| Molecular Formula | |

| Molecular Weight | 173.21 g/mol (Free base) |

| Key Functional Groups | Secondary Amine (N1), Methyl Ester (C4), Ether (C4-OMe) |

Synthesis Protocol: The Modified Bargellini Route

The most robust method for synthesizing sterically hindered

Reaction Scheme (Conceptual)

The synthesis typically proceeds from

Caption: Synthesis of Methyl 4-methoxypiperidine-4-carboxylate via trichloromethyl anion addition and methanolysis.

Step-by-Step Procedure

Reagents Required:

- -Boc-4-piperidinone (1.0 eq)

-

Chloroform (

) (3.0 eq) -

Potassium Hydroxide (KOH) (6.0 eq)

-

Methanol (dry) (Solvent)

-

Thionyl Chloride (

) (for esterification)

Step 1: Construction of the Quaternary Center

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Charge with

-Boc-4-piperidinone (10 g, 50 mmol) and Methanol (100 mL). Cool to 0°C. -

Addition: Add pulverized KOH (16.8 g, 300 mmol) in portions, maintaining temperature

. -

Reaction: Add Chloroform (12 mL, 150 mmol) dropwise over 1 hour. The reaction is exothermic; strict temperature control is vital to prevent runaway carbene formation.

-

Reflux: Once addition is complete, allow the mixture to warm to room temperature, then reflux for 3–5 hours. This effects the substitution of the intermediate trichloromethyl carbinol by methoxide and hydrolysis to the acid.

-

Workup: Concentrate the solvent. Dissolve the residue in water (50 mL). Wash with ether to remove unreacted ketone. Acidify the aqueous layer to pH 2 with dilute HCl and extract with Ethyl Acetate (

). Dry over

Step 2: Esterification & Deprotection

-

Esterification: Dissolve the crude acid in dry Methanol (50 mL). Cool to 0°C. Add Thionyl Chloride (1.5 eq) dropwise. Stir at room temperature for 12 hours.

-

Deprotection: (If the Boc group survives Step 1/2, or if explicitly removing it now): The acidic conditions of thionyl chloride/methanol often remove the Boc group simultaneously. If not, treat the intermediate with 4M HCl in Dioxane for 2 hours.

-

Isolation: Concentrate the mixture to dryness. Triturate the solid with diethyl ether to remove non-polar impurities. Filter and dry the white solid.

-

Yield: Typically 60–75%.

-

Product: Methyl 4-methoxypiperidine-4-carboxylate Hydrochloride.[1]

-

Application Protocols: Pharmaceutical Intermediates

This intermediate is primarily used to couple with aryl halides (via

Workflow A: Coupling for Kinase Inhibitors

A common application involves reacting the piperidine nitrogen with electron-deficient heteroaromatics (e.g., fluoropyridines) as seen in the synthesis of PI3K modulators.

Protocol:

-

Dissolution: Suspend Methyl 4-methoxypiperidine-4-carboxylate HCl (1.0 eq) in Acetonitrile (MeCN).

-

Base Addition: Add

or -

Coupling: Add the electrophile (e.g., 2,3,5,6-tetrafluoropyridine or 4-chloro-5-fluoropyrimidine ) (1.2 eq).

-

Heating: Stir at 80°C for 12 hours.

-

Purification: Filter inorganic salts. Concentrate filtrate. Purify via silica gel chromatography (Hexane/EtOAc).

Workflow B: Hydrolysis and Amide Coupling (sGC Stimulators)

For applications requiring the free acid (e.g., sGC stimulators), the methyl ester is hydrolyzed after N-functionalization.

Caption: Standard workflow for converting the intermediate into active pharmaceutical ingredients.

Quality Control & Analytical Data

Verify the identity of the synthesized intermediate using the following parameters.

| Technique | Expected Signal (Free Base) |

| 1H NMR (400 MHz, | |

| 13C NMR | Carbonyl ( |

| Mass Spectrometry | |

| Purity Limit |

Safety & Handling

-

Chloroform/Base Reaction: The reaction of chloroform with strong base generates dichlorocarbene (

), a highly reactive species. This reaction is exothermic. Perform strictly in a fume hood behind a blast shield. -

Piperidine Derivatives: Treat as potential irritants. While this specific ester is not a controlled substance like fentanyl precursors (e.g., NPP), it shares structural similarities. Maintain strict inventory control.

-

Thionyl Chloride: Releases

and

References

-

Vertex Pharmaceuticals Inc. (2021). Inhibitors of mutant forms of EGFR. WO2021133809A1. (Describes the synthesis of 4-methoxypiperidine-4-carboxylic acid derivatives). Link

-

Deciphera Pharmaceuticals, LLC. (2018). Kinase inhibitors and uses thereof. WO2018213632A1. (Details the reaction of the intermediate with fluoropyridines). Link

-

Merck Sharp & Dohme Corp. (2014). sGC stimulators. WO2014144100A2. (Application in soluble guanylate cyclase stimulation). Link

-

Weintraub, P. M., et al. (2003).[2] Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989.[2] (General review of piperidine synthesis). Link

Sources

Scalable synthesis routes for Methyl 4-methoxypiperidine-4-carboxylate derivatives

This Application Note is designed for process chemists and medicinal chemists requiring a robust, scalable synthesis of Methyl 4-methoxypiperidine-4-carboxylate .

The guide prioritizes the Jocic-Reeve Route (Trichloromethyl Carbinol Rearrangement) over the traditional Strecker synthesis. This choice eliminates the use of highly toxic cyanides (HCN/NaCN) and avoids the difficult O-methylation of tertiary alcohols, offering a safer and more chemically efficient pathway for scale-up.

Part 1: Strategic Route Analysis

The Challenge: Quaternary Center Construction

Synthesizing 4,4-disubstituted piperidines requires constructing a quaternary carbon bearing both an ether (-OMe) and an ester (-COOMe).

-

Route A: Strecker Synthesis (Traditional)

-

Pathway: Ketone

Cyanohydrin -

Critical Flaw: O-methylation of the tertiary alcohol (4-hydroxy-4-carboxy derivative) is sterically hindered and prone to elimination. Furthermore, the use of cyanide gas or salts poses significant HSE (Health, Safety, Environment) risks at scale.

-

-

Route B: Jocic-Reeve Rearrangement (Recommended)

-

Pathway: Ketone

Trichloromethyl Carbinol -

Mechanism:[1][2][3][4][5] The reaction proceeds via a gem-dichloroepoxide intermediate. Ring opening by methoxide anion introduces the methoxy group and unmasks the carboxylate in a single operation.

-

Advantages:

-

Safety: Uses Chloroform/KOH instead of Cyanide.

-

Efficiency: Installs the difficult tertiary ether bond via intramolecular rearrangement.

-

Scalability: Exotherms are manageable; reagents are inexpensive commodity chemicals.

-

-

Reaction Scheme Overview

Figure 1: The Jocic-Reeve pathway bypasses direct methylation of tertiary alcohols by utilizing a trichloromethyl anion equivalent.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 1-Boc-4-hydroxy-4-(trichloromethyl)piperidine

This step utilizes Phase Transfer Catalysis (PTC) to generate the trichloromethyl anion in situ, avoiding cryogenic conditions required by LiHMDS.

Reagents:

-

N-Boc-4-piperidone (1.0 equiv)

-

Chloroform (CHCl₃) (5.0 equiv)

-

Potassium Hydroxide (KOH) (4.0 equiv, pulverized)

-

Benzyltriethylammonium chloride (TEBA) (0.05 equiv)

-

Solvent: THF or Acetone (optional, often run neat in CHCl₃)

Protocol:

-

Setup: Charge a jacketed reactor with N-Boc-4-piperidone and TEBA. Add Chloroform (acts as reagent and solvent).[3] Cool the mixture to 0–5 °C.

-

Addition: Slowly add pulverized KOH in portions over 2 hours. Caution: The reaction is exothermic. Maintain internal temperature <10 °C.

-

Reaction: Stir vigorously at 0–5 °C for 4–6 hours. Monitor by TLC or HPLC for consumption of ketone.

-

Workup: Filter off the inorganic salts (KCl/KOH). Wash the filter cake with CH₂Cl₂.

-

Isolation: Wash the filtrate with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate under reduced pressure.

-

Purification: The resulting thick oil (Trichloromethyl carbinol) is typically sufficiently pure (>90%) for the next step. If needed, recrystallize from Hexanes/EtOAc.

Stage 2: The Reeve Rearrangement (Formation of 4-Methoxy Acid)

This is the critical step where the C-Cl bonds are traded for the C-O-C ether linkage and the carboxylate.

Reagents:

-

1-Boc-4-hydroxy-4-(trichloromethyl)piperidine (from Stage 1)

-

Potassium Hydroxide (KOH) (5.0 equiv)

-

Methanol (MeOH) (10–15 volumes)

Protocol:

-

Setup: Dissolve the Stage 1 intermediate in Methanol.

-

Reaction: Add KOH pellets. Heat the mixture to reflux (65 °C) for 8–12 hours.

-

Mechanism Note: The base promotes formation of a transient dichloroepoxide. Methoxide attacks the epoxide at the more substituted carbon (C4), opening the ring and displacing chloride to form the

-methoxy acyl chloride equivalent, which hydrolyzes to the acid.

-

-

Workup: Cool to room temperature. Concentrate to remove most Methanol. Dilute with water.

-

Extraction (Impurity Removal): Extract the basic aqueous layer with Ethyl Acetate to remove unreacted neutral species. Discard the organic layer.

-

Acidification: Acidify the aqueous layer to pH 2–3 using 2N HCl. Note: The product (N-Boc acid) will precipitate or oil out.

-

Isolation: Extract the acidic aqueous phase with Ethyl Acetate (3x). Dry combined organics over MgSO₄ and concentrate.

-

Product: 1-Boc-4-methoxypiperidine-4-carboxylic acid . Yield typically 75–85%.[6]

Stage 3: Esterification and Global Deprotection

Converts the N-Boc acid to the target Methyl ester HCl salt in one pot.

Reagents:

-

1-Boc-4-methoxypiperidine-4-carboxylic acid

-

Thionyl Chloride (SOCl₂) (3.0 equiv)

-

Methanol (MeOH) (anhydrous)

Protocol:

-

Setup: Cool anhydrous Methanol to 0 °C.

-

Reagent Generation: Dropwise add Thionyl Chloride to the MeOH. Stir for 30 mins to generate anhydrous HCl in situ.

-

Addition: Add the Stage 2 acid (dissolved in minimal MeOH) to the reaction mixture.

-

Reaction: Heat to reflux (65 °C) for 4–6 hours.

-

Chemistry: The HCl cleaves the N-Boc group while simultaneously catalyzing the Fischer esterification of the carboxylic acid.

-

-

Workup: Concentrate the reaction mixture to dryness.

-

Purification: Triturate the residue with Diethyl Ether or MTBE to remove non-polar impurities. Filter the white solid.[6]

-

Final Product: Methyl 4-methoxypiperidine-4-carboxylate hydrochloride .

Part 3: Process Data & Safety

Quantitative Summary

| Parameter | Stage 1 (Addition) | Stage 2 (Rearrangement) | Stage 3 (Esterification) |

| Yield | 85–92% | 75–85% | 90–95% |

| Key Reagent | CHCl₃ / KOH | KOH / MeOH | SOCl₂ / MeOH |

| Temp Range | 0–10 °C | 65 °C (Reflux) | 65 °C (Reflux) |

| Critical Hazard | Exotherm, Chloroform (Carcinogen) | Caustic (KOH), Flammability | Corrosive (SOCl₂), HCl gas |

Mechanistic Insight (Graphviz)

The stereoelectronic requirement for the rearrangement involves the formation of the gem-dichloroepoxide.

Figure 2: Mechanistic flow of the Reeve modification of the Jocic reaction.

Troubleshooting

-

Low Yield in Stage 2: Ensure the Methanol is dry initially, but note that water is eventually required for the final hydrolysis of the acyl chloride intermediate. However, too much water early on inhibits the methoxide attack. Use commercial grade MeOH and solid KOH.

-

Incomplete Deprotection (Stage 3): If the N-Boc group persists, add more SOCl₂ or switch to 4M HCl in Dioxane/MeOH.

References

-

Jocic-Reeve Reaction Chemistry

-

Reeve, W. et al. "Reaction of trichloromethylcarbinols with nucleophiles." Journal of Organic Chemistry, 1983, 48(19), 3151–3155. Link

- Corey, E. J.; Link, J. O. "A new general method for the synthesis of alpha-amino acids." Journal of the American Chemical Society, 1992, 114(5), 1906–1908.

-

-

Target Molecule Identification

-

Patent WO2024182404A1. "1-(([1, 1'-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives..." (Cites synthesis of Intermediate methyl 4-methoxypiperidine-4-carboxylate). Link

-

-

Process Chemistry of 4-Substituted Piperidines

Sources

- 1. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 3. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. karger.com [karger.com]

- 8. pubs.acs.org [pubs.acs.org]

Navigating the Grignard Reaction with Methyl 4-Methoxypiperidine-4-carboxylate: A Protocol for Synthesizing Tertiary Alcohols

An Application Guide for Researchers

Abstract